2-(Piperidin-2-yl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-piperidin-2-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-6-12-11(5-1)8-9-14(16-12)13-7-3-4-10-15-13/h1-2,5-6,8-9,13,15H,3-4,7,10H2 |
InChI Key |
QGRITMCZYHKBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Piperidin 2 Yl Quinoline and Its Derivatives
Classical and Established Synthetic Routes to 2-(Piperidin-2-yl)quinoline
Established synthetic routes to this compound and its derivatives predominantly rely on a two-stage process: the synthesis of a 2-(pyridin-2-yl)quinoline (B8816189) precursor, followed by the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring.
A common multi-step synthesis involves the well-established Friedländer annulation to construct the quinoline (B57606) core. This reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the case of 2-(pyridin-2-yl)quinoline, 2-aminobenzaldehyde (B1207257) is reacted with 2-acetylpyridine. mdpi.comasianpubs.orgmdpi.com This condensation is typically promoted by an acid or base catalyst. nih.gov
The subsequent step is the reduction of the pyridine ring of the synthesized 2-(pyridin-2-yl)quinoline to yield this compound. This transformation is a critical step and is generally achieved through catalytic hydrogenation.
While a direct one-pot synthesis of this compound is not extensively documented in the reviewed literature, related one-pot methodologies for quinoline synthesis are well-established. For instance, a highly effective one-pot Friedländer quinoline synthesis has been developed using o-nitroarylcarbaldehydes, which are reduced in situ to the corresponding o-aminoarylcarbaldehydes before condensation with a ketone. polyu.edu.hk Another approach involves a copper-iodide catalyzed coupling reaction followed by reductive cyclization of 2-nitrobenzaldehydes, piperidine, and alkyne derivatives to form substituted quinolines. mdpi.com These one-pot strategies for quinoline synthesis could potentially be adapted for the synthesis of the 2-(pyridin-2-yl)quinoline precursor.
The formation of the piperidine ring in this compound is achieved by the hydrogenation of the pyridine ring of 2-(pyridin-2-yl)quinoline. This reduction can be accomplished using various catalytic systems. The catalytic hydrogenation of pyridines to piperidines is a common transformation in organic synthesis. asianpubs.org
Catalysts based on noble metals such as platinum, palladium, rhodium, and ruthenium are frequently employed for this purpose. For example, platinum oxide (PtO₂) is a mild and effective catalyst for the hydrogenation of substituted pyridines to piperidines in acetic acid under hydrogen pressure. asianpubs.org Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have also been shown to be efficient for the selective hydrogenation of the heterocyclic ring of quinoline. nih.gov Similarly, iridium-based catalysts have been successfully used for the enantioselective hydrogenation of quinoline derivatives. dicp.ac.cnresearchgate.net
The general conditions for such hydrogenations involve dissolving the substrate in a suitable solvent, adding the catalyst, and then subjecting the mixture to hydrogen gas at a specific pressure and temperature.
| Catalyst | Substrate | Product | Conditions | Yield | Reference |
| PtO₂ | Substituted Pyridines | Substituted Piperidines | H₂ gas pressure, Acetic Acid, Room Temperature | Not specified | asianpubs.org |
| Ru/P4VPy | Quinoline | 1,2,3,4-Tetrahydroquinoline (B108954) | 100–120 °C, 30–40 bar H₂ | Almost exclusive | nih.gov |
| Ir-(P-Phos) | 2,6-substituted Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | I₂, H₂ | High yields | dicp.ac.cn |
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.netnih.gov
Transition metal catalysis plays a pivotal role in both the formation of the quinoline ring and the subsequent reduction of the pyridine moiety. Ruthenium and iridium complexes, for instance, are not only effective for hydrogenation but can also be designed as chiral catalysts to achieve enantioselective synthesis of piperidine derivatives. dicp.ac.cnresearchgate.netresearchgate.net
Organocatalysis has emerged as a powerful metal-free alternative for various organic transformations, including transfer hydrogenation reactions. researchgate.net Thiourea (B124793), for example, has been used as an organocatalyst for the transfer hydrogenation of 2-substituted quinoline derivatives using Hantzsch ester as the hydrogen source, yielding 1,2,3,4-tetrahydroquinolines in good to excellent yields. rsc.org Chiral phosphoric acids have also been employed for the asymmetric transfer hydrogenation of quinolines. researchgate.net This approach offers a milder and potentially more environmentally benign route to the piperidine ring of this compound.
| Catalyst Type | Reaction | Catalyst Example | Key Features | Reference |
| Transition Metal | Asymmetric Hydrogenation | Iridium-(P-Phos) | High enantioselectivity for quinoline reduction | dicp.ac.cn |
| Transition Metal | Transfer Hydrogenation | Ruthenium p-Cymene Complexes | Efficient for ketone reduction, potential for quinoline reduction | mdpi.com |
| Organocatalyst | Transfer Hydrogenation | Thiourea | Metal-free, mild conditions for quinoline reduction | rsc.org |
| Organocatalyst | Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid | Metal-free, enantioselective reduction of quinolines | researchgate.net |
Solvent-free reactions represent a significant advancement in green chemistry, as they reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.netrsc.orgmdpi.com The Friedländer synthesis of quinolines, a key step in the preparation of the 2-(pyridin-2-yl)quinoline precursor, can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. asianpubs.org The use of solid-supported catalysts or ionic liquids can also facilitate solvent-free conditions. rsc.org
The use of environmentally benign solvents, such as water or ethanol, is another cornerstone of green chemistry. researchgate.netnih.gov Catalytic transfer hydrogenation, which often utilizes isopropanol (B130326) or formic acid as a hydrogen source, offers a safer alternative to using high-pressure hydrogen gas. researchgate.net Ethanol, a renewable resource, has been successfully used as a hydrogen source in the iridium-catalyzed transfer hydrogenation of quinolines. researchgate.net The development of catalyst-free methods, where possible, further enhances the green credentials of a synthetic route. researchgate.net
Microwave-Assisted and Ultrasound-Assisted Synthesis
In recent years, microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. These techniques have been successfully applied to the synthesis of quinoline derivatives, including those bearing a piperidine moiety.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. This technology has been employed in various steps of quinoline synthesis. For instance, a microwave-based methodology has been shown to facilitate the reaction of 2-aminophenylketones with cyclic ketones to form a quinoline scaffold. mdpi.com In one example, the use of neat acetic acid as both a solvent and catalyst under microwave irradiation at 160 °C allowed for the synthesis of a quinoline derivative in just 5 minutes with excellent yield. mdpi.com
In the context of piperidinyl-quinolines, microwave irradiation has been utilized for the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to produce quinoline thiosemicarbazones. This method significantly reduced the reaction time to 3-5 minutes and provided excellent yields compared to conventional heating. nih.govnih.gov The efficiency of microwave-assisted synthesis is further highlighted in multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com
Ultrasound-Assisted Synthesis:
Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized high temperatures and pressures, thereby accelerating chemical reactions. This technique has been effectively used for the synthesis of various quinoline derivatives. nih.govnih.gov
A notable application is the ultrasound-assisted conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides. nih.govtandfonline.comresearchgate.net This approach provided the target piperidinyl-quinoline acylhydrazone derivatives in excellent yields within a short reaction time of 4-6 minutes at room temperature. nih.govtandfonline.comresearchgate.net The use of ultrasound offers a green and efficient alternative to conventional methods, often proceeding under milder conditions and with shorter reaction times.
| Parameter | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
|---|---|---|
| Principle | Rapid and uniform heating through dielectric heating. | Acoustic cavitation leading to localized high temperature and pressure. |
| Reaction Time | Typically very short (e.g., 3-5 minutes). nih.govnih.gov | Generally short (e.g., 4-6 minutes). nih.govtandfonline.comresearchgate.net |
| Energy Input | Direct heating of the reaction mixture. | Mechanical energy converted to localized thermal energy. |
| Typical Application | Condensation reactions, multi-component reactions. nih.govnih.govmdpi.com | Conjugation and one-pot synthesis. nih.govnih.govtandfonline.comresearchgate.net |
Stereoselective Synthesis of Chiral this compound Analogues
The stereochemistry of drug molecules can have a profound impact on their pharmacological activity. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure this compound analogues is of high importance.
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Various strategies have been developed for the asymmetric synthesis of piperidine and quinoline derivatives, which can be adapted for the synthesis of chiral 2-(piperidin-2-yl)quinolines.
One common approach involves the use of chiral auxiliaries or catalysts. For instance, the asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids has been achieved from chiral aziridines in a one-pot, multi-reaction process. semanticscholar.org This strategy allows for the stereocontrolled introduction of substituents on the piperidine ring. Chiral ligands containing quinoline motifs have also been extensively used in asymmetric catalysis for a variety of transformations, highlighting the potential for developing chiral quinoline-based catalysts for the synthesis of the target compounds. researchgate.net
Another strategy is the kinetic resolution of a racemic mixture. For example, the kinetic resolution of 2-arylindolines has been achieved using n-butyllithium and the chiral ligand sparteine, allowing for the isolation of enantioenriched starting materials and products. nih.gov Such a strategy could potentially be applied to resolve racemic this compound.
Diastereoselective synthesis focuses on controlling the formation of one diastereomer over others in molecules with multiple stereocenters. In the context of this compound, this is crucial when both the piperidine and quinoline moieties contain chiral centers.
Diastereoselective control can be achieved through various means, including substrate control, reagent control, and catalyst control. For example, a highly diastereoselective three-component reaction of 4-hydroxy pyran-2-ones, aromatic aldehydes, and N-aryl enaminones has been reported to afford bicyclic hexahydro quinoline-2,5-diones. tandfonline.com This demonstrates the potential of multi-component reactions to control diastereoselectivity in the formation of complex quinoline-containing scaffolds.
Furthermore, the reduction of substituted pyridines and quinolines can be controlled to achieve specific diastereomers of the resulting piperidines. The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome.
Functionalization and Diversification Strategies on the this compound Scaffold
To explore the structure-activity relationships and optimize the biological properties of this compound derivatives, it is essential to have efficient methods for their functionalization and diversification. This can be achieved by modifying either the quinoline ring or the piperidine moiety.
The regioselective functionalization of the quinoline ring allows for the introduction of various substituents at specific positions, which can significantly influence the compound's biological activity. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of quinolines. rsc.org By choosing the appropriate catalyst and directing group, it is possible to introduce functional groups at nearly all positions of the quinoline ring. nih.govrsc.org
For instance, palladium-catalyzed C-H arylation of quinolines can be directed to the C3 position. nih.gov Similarly, ruthenium-catalyzed direct arylation of C-H bonds in aromatic amides has been applied to a C4-substituted quinoline. nih.gov These methods provide a direct route to functionalized quinolines that might be difficult to access through traditional methods.
| Position | Reaction Type | Catalyst/Reagent | Reference |
|---|---|---|---|
| C3 | Arylation | Pd(OAc)₂/n-BuAd₂P | nih.gov |
| C4 | Arylation | [RuCl₂(p-cymene)]₂ | nih.gov |
| C3 | Borylation | Iridium catalyst | nih.gov |
The piperidine ring of the this compound scaffold offers multiple sites for modification, including the nitrogen atom and the carbon atoms of the ring. These modifications can alter the compound's polarity, basicity, and steric profile, which can in turn affect its biological properties.
N-alkylation, N-acylation, and N-sulfonylation are common methods for modifying the piperidine nitrogen. These reactions are typically straightforward and allow for the introduction of a wide variety of functional groups. For example, piperidine amide and urea (B33335) derivatives have been synthesized and evaluated for their biological activities. mdpi.com
Functionalization of the carbon skeleton of the piperidine ring can be more challenging but offers greater structural diversity. Methods for the synthesis of substituted piperidines, such as those involving [5+1], [4+2], and [3+3] annulation reactions, can be adapted to introduce substituents at various positions on the piperidine ring. nih.gov Furthermore, the double reduction of quinolines can lead to asymmetrically substituted piperidines. nih.gov
N-Substituted Derivatives of this compound
The secondary amine of the piperidine ring in this compound is a key site for synthetic modification, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, and N-sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of the parent compound.
N-Alkylation: The introduction of alkyl groups on the piperidine nitrogen can be achieved through standard alkylation procedures. These reactions typically involve the treatment of this compound with an alkyl halide (such as alkyl iodides, bromides, or chlorides) in the presence of a base. The base, often a non-nucleophilic one like potassium carbonate or triethylamine, serves to deprotonate the secondary amine, thereby increasing its nucleophilicity towards the alkylating agent. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly employed to facilitate the reaction. Reductive amination represents an alternative pathway, where this compound reacts with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.
N-Acylation: Acyl groups can be readily introduced onto the piperidine nitrogen by reacting this compound with acylating agents like acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct. The resulting N-acyl derivatives are amides, which are generally more stable and less basic than the parent amine. This modification can significantly alter the electronic and steric properties of the molecule.
N-Sulfonylation: The synthesis of N-sulfonyl derivatives of this compound involves the reaction of the parent compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. Similar to N-acylation, this reaction is usually performed in the presence of a base to neutralize the generated HCl. The resulting sulfonamides are known for their chemical stability and their ability to act as hydrogen bond donors and acceptors, which can be crucial for molecular recognition in biological systems. An example of such a derivative is 8-{[3-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}quinoline appchemical.com.
Table 1: Synthetic Methodologies for N-Substituted Derivatives of this compound
| Reaction Type | Reagents and Conditions | Product Class |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | N-Alkyl-2-(piperidin-2-yl)quinolines |
| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine, Et₃N) | N-Acyl-2-(piperidin-2-yl)quinolines |
| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine, Et₃N) | N-Sulfonyl-2-(piperidin-2-yl)quinolines |
Heterocyclic Annulation and Hybrid Molecule Formation on the this compound Core
The construction of fused heterocyclic systems onto the this compound scaffold represents an advanced synthetic strategy to generate novel molecular architectures. These annulation reactions often lead to the formation of polycyclic hybrid molecules with potentially unique biological and chemical properties. Key examples of such annulated systems include triazoloquinolines and pyrazoloquinolines.
The synthesis of these fused systems often proceeds through a multi-step sequence, starting with the conversion of the 2-substituted quinoline into a derivative suitable for cyclization. For instance, the synthesis of researchgate.netclockss.orgresearchgate.nettriazolo[4,3-a]quinolines can be achieved from a 2-hydrazinoquinoline (B107646) precursor researchgate.netnih.gov. This intermediate can, in principle, be synthesized from this compound, although the direct conversion might be complex. A more common route involves the reaction of 2-chloroquinoline (B121035) with hydrazine (B178648) hydrate. The resulting 2-hydrazinoquinoline can then undergo cyclization with various one-carbon synthons. For example, reaction with formic acid leads to the parent triazolo[4,3-a]quinoline, while reaction with carbon disulfide in pyridine yields the corresponding triazolo[4,3-a]quinolin-1(2H)-thione researchgate.net.
Similarly, the pyrazolo[1,5-a]quinoline (B13874262) skeleton can be constructed through several synthetic routes, often involving the cyclization of suitably substituted quinoline derivatives clockss.orgresearchgate.net. One approach involves the 1,3-dipolar cycloaddition reaction between a 1-iminoquinolinium salt and a dipolarophile clockss.org. Although not starting directly from this compound, these methodologies showcase the general strategies for fusing a pyrazole (B372694) ring to the quinoline core. Another method involves the reaction of 1-aminoquinolones with acetylacetone (B45752) in the presence of oxygen, which directly yields pyrazolo[1,5-a]quinolines clockss.org.
The formation of these hybrid molecules significantly expands the chemical diversity of the this compound family, offering access to rigid, planar systems that can interact with biological targets in ways distinct from the parent compound.
Table 2: Examples of Heterocyclic Annulation on the Quinoline Core
| Target Heterocycle | Key Intermediate | Cyclization Reagents | Reference |
| researchgate.netclockss.orgresearchgate.netTriazolo[4,3-a]quinoline | 2-Hydrazinoquinoline | Formic acid or Carbon disulfide | researchgate.net |
| Pyrazolo[1,5-a]quinoline | 1-Iminoquinolinium salt | Dipolarophile (e.g., alkyne) | clockss.org |
| Pyrazolo[1,5-a]quinoline | 1-Aminoquinolone | Acetylacetone, O₂ | clockss.org |
Chemical Reactivity and Transformation Studies of 2 Piperidin 2 Yl Quinoline
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electron-donating or -withdrawing nature of existing substituents and the reaction conditions. In quinoline itself, electrophilic attack preferentially occurs on the electron-rich benzene (B151609) ring at positions C5 and C8. orientjchem.org The pyridine (B92270) ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom.
The 2-piperidinyl group is a saturated, N-alkyl substituent, which acts as an electron-donating group through an inductive effect. This property is expected to activate the quinoline ring system, particularly the attached pyridine ring, towards electrophilic attack, although the benzene ring remains the more reactive portion for classical electrophilic substitutions. Aromatic rings in related quinoline derivatives can undergo electrophilic substitution reactions with reagents like bromine or nitric acid. evitachem.com
Detailed research findings on the direct electrophilic substitution of the parent 2-(piperidin-2-yl)quinoline are not extensively documented in the provided literature. However, reactivity can be inferred from general principles of quinoline chemistry. Strong activating groups can direct substitution to the pyridine ring, but typically, reactions such as nitration, halogenation, and sulfonation would be expected to occur at the C5 and C8 positions.
| Reaction Type | Typical Reagents | Expected Major Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro- and 8-nitro-2-(piperidin-2-yl)quinoline | orientjchem.orgevitachem.com |
| Halogenation | Br₂ or Cl₂ with Lewis Acid | 5-Bromo- and 8-bromo-2-(piperidin-2-yl)quinoline | evitachem.com |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid | orientjchem.org |
Nucleophilic Reactions at the Piperidine (B6355638) Nitrogen and Carbon Centers
The piperidine moiety of this compound contains a secondary amine, making its nitrogen atom a primary site for nucleophilic reactions. This nitrogen can be readily functionalized through various reactions, including alkylation, acylation, and sulfonylation. These transformations are crucial for building more complex molecules and are often employed in the synthesis of chemical libraries for drug discovery. For instance, the piperidine nitrogen in analogous structures can act as a nucleophile for further derivatization. smolecule.comevitachem.com
Common derivatizations include:
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
N-Alkylation: Introduction of alkyl groups using alkyl halides. google.com
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. benthamdirect.com
Beyond the nitrogen, the carbon atoms of the piperidine ring, particularly the α-carbon (C2), can be functionalized. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, allow for the direct arylation of piperidine rings. researchgate.net This typically requires a directing group, which in this case could be a group pre-installed on the piperidine nitrogen, to guide the metal catalyst to the specific C-H bond.
| Reaction Site | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Piperidine Nitrogen | Acylation | R-COCl, (RCO)₂O | N-acyl-2-(quinolin-2-yl)piperidine (Amide) | |
| Piperidine Nitrogen | Alkylation | R-X (Alkyl Halide) | N-alkyl-2-(quinolin-2-yl)piperidine | google.com |
| Piperidine Nitrogen | Reductive Amination | RCHO, NaBH(OAc)₃ | N-alkyl-2-(quinolin-2-yl)piperidine | benthamdirect.com |
| Piperidine Carbon | Directed C-H Arylation | Ar-B(OH)₂, Pd or Cu catalyst | Aryl-substituted piperidine derivative | researchgate.net |
Oxidation and Reduction Chemistry of the this compound System
The this compound scaffold can undergo oxidation and reduction at several sites. The quinoline ring is relatively resistant to oxidation due to the delocalization of electrons, but under strong oxidizing conditions (e.g., potassium permanganate), the benzene ring can be oxidized. orientjchem.org A milder oxidation can occur at the quinoline nitrogen to form the corresponding N-oxide.
Conversely, the piperidine ring can be oxidized to the corresponding pyridine ring through catalytic dehydrogenation. This reaction effectively converts the this compound into 2,2'-bipyridine. This transformation is typically achieved by heating in the presence of a palladium or platinum catalyst. google.com
Reduction reactions primarily target the quinoline ring. The pyridine part of the quinoline system can be selectively reduced to form a 1,2,3,4-tetrahydroquinoline (B108954) derivative using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.gov Complete reduction of the quinoline ring system can also be achieved under more vigorous conditions. The selection of the reducing agent and reaction conditions is critical to control the extent of reduction. orientjchem.org
| Reaction Type | Molecular Moiety | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation | Quinoline Nitrogen | m-CPBA or H₂O₂ | This compound N-oxide | |
| Oxidation (Dehydrogenation) | Piperidine Ring | Pd/C or Pt/C, heat | 2,2'-Bipyridine | google.com |
| Reduction | Quinoline Ring (Pyridine part) | NaBH₄, LiAlH₄, or catalytic hydrogenation (e.g., H₂/Pd) | 2-(Piperidin-2-yl)-1,2,3,4-tetrahydroquinoline | nih.gov |
Transition Metal-Catalyzed Coupling and Functionalization Reactions Involving this compound Scaffolds
Transition metal catalysis provides powerful tools for the functionalization of heterocyclic scaffolds like this compound. Palladium-catalyzed cross-coupling reactions are particularly prevalent for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net To perform these reactions on the quinoline ring, a pre-functionalized substrate, typically a halo-quinoline, is required. For example, a bromo- or iodo-substituted this compound could undergo Suzuki, Sonogashira, or Heck coupling reactions to introduce aryl, alkynyl, or vinyl groups, respectively. chim.itsemanticscholar.org
Suzuki Coupling: Reaction of a halo-quinoline with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov
Sonogashira Coupling: Coupling of a halo-quinoline with a terminal alkyne, catalyzed by palladium and copper complexes. semanticscholar.orgnih.gov
Heck Coupling: Reaction between a halo-quinoline and an alkene catalyzed by a palladium complex. nih.gov
Buchwald-Hartwig Amination: A palladium-catalyzed method to form C-N bonds, allowing for the introduction of various amine groups onto a halo-quinoline core. acs.org
Furthermore, as mentioned in section 3.2, transition metals can catalyze the direct C-H functionalization of the piperidine ring, offering a modern and efficient route to derivatives without the need for pre-functionalization. researchgate.net
| Reaction Name | Substrate Requirement | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Halo-quinoline | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) | chim.itnih.gov |
| Sonogashira Coupling | Halo-quinoline | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) | semanticscholar.orgnih.gov |
| Heck Coupling | Halo-quinoline | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) | nih.gov |
| Buchwald-Hartwig Amination | Halo-quinoline | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | C(sp²)-N | acs.org |
| C-H Arylation | Piperidine Ring | Ar-X | Pd, Cu, or Rh catalyst | C(sp³)-C(sp²) | researchgate.net |
Derivatization for Prodrug or Conjugate Formation (e.g., Linker Chemistry)
In medicinal chemistry, the properties of a biologically active molecule are often fine-tuned through the synthesis of prodrugs. A prodrug is an inactive or less active derivative that is converted into the active parent drug in the body. google.com This strategy can be used to improve properties such as solubility, stability, or bioavailability. googleapis.com
The this compound scaffold is well-suited for prodrug derivatization. The secondary amine of the piperidine ring is an ideal handle for attaching a "promoietey" through a cleavable linker. The linker is designed to be stable during administration but easily cleaved by enzymes (e.g., esterases, phosphatases) or physiological conditions to release the active drug. researchgate.net
Examples of linker chemistry applicable to the piperidine nitrogen include:
Ester Linkers: The nitrogen can be functionalized with a group containing an ester, which is readily hydrolyzed by esterases.
Carbamate Linkers: Formed by reacting the piperidine nitrogen with a chloroformate or an activated carbonate, carbamates can be designed for varying stability.
Phosphate (B84403) Esters: For enhanced water solubility, a phosphate group can be linked, which is cleaved by alkaline phosphatases.
The goal is to append a chemical group that renders the molecule less active while conferring a desirable property, with the active drug being generated upon cleavage of this group. google.com
| Attachment Site | Linker Type | Promoietey Example | Purpose of Derivatization | Cleavage Mechanism | Reference |
|---|---|---|---|---|---|
| Piperidine-N | Ester | -C(O)O-Alkyl | Improve lipophilicity or create temporary block | Enzymatic (Esterase) | researchgate.net |
| Piperidine-N | Carbamate | -C(O)O-R | Controlled release, mask polarity | Enzymatic or chemical hydrolysis | googleapis.com |
| Piperidine-N | Phosphate Ester | -CH₂-O-P(O)(OH)₂ | Increase aqueous solubility | Enzymatic (Phosphatase) | googleapis.com |
| Piperidine-N | PEG Linker | -(CH₂CH₂O)n-H | Increase solubility, prolong circulation | (Often for conjugates, not prodrugs) | rsc.org |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Piperidin 2 Yl Quinoline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-(piperidin-2-yl)quinoline derivatives. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the chemical environment of individual atoms within the molecule.
In ¹H NMR spectra of this compound derivatives, the protons of the quinoline (B57606) and piperidine (B6355638) rings resonate in distinct regions. Aromatic protons of the quinoline moiety typically appear in the downfield region, while the aliphatic protons of the piperidine ring are found in the upfield region. The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on both ring systems. For instance, in some newly synthesized quinoline derivatives, the protons of the piperazine (B1678402) and morpholine (B109124) rings, which are structurally related to the piperidine ring, exhibit characteristic triplet signals in their ¹H-NMR spectra. nih.gov The chemical shifts of quinoline protons can also be influenced by intermolecular interactions, such as aromatic stacking, leading to concentration-dependent shifts. uncw.edu
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the quinoline ring typically resonate at lower fields compared to the sp³-hybridized carbons of the piperidine ring. For example, in certain 1,3,4-oxadiazole (B1194373) derivatives containing a piperidine moiety, the CH₂ carbon of the piperidine ring shows a signal in the range of δ 69.34–83.48 ppm. rsc.org The increasing complexity of these molecules often necessitates the use of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to definitively assign all proton and carbon signals and establish through-bond connectivities. ipb.pt These advanced techniques are crucial for resolving overlapping signals and confirming the precise substitution patterns in complex derivatives.
Table 1: Representative NMR Data for this compound Analogs
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 7.10–8.50 | Aromatic protons of the quinoline ring |
| ¹H | 1.50–3.50 | Aliphatic protons of the piperidine ring |
| ¹³C | 120–150 | Aromatic carbons of the quinoline ring |
| ¹³C | 20–60 | Aliphatic carbons of the piperidine ring |
Note: The exact chemical shifts are dependent on the specific derivative and solvent used.
X-ray Crystallography in the Conformational Analysis of this compound Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline derivatives of this compound. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation in the solid state.
For instance, single-crystal X-ray diffraction studies on related quinoline derivatives have confirmed their molecular structures and provided detailed geometric parameters. chemmethod.comresearchgate.net In a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a related piperidine-substituted quinoline, the piperidine ring was found to adopt a chair conformation with the ethyl ester group in an equatorial position. iucr.org Similarly, in other piperidine derivatives, the piperidine ring has been observed to adopt a chair conformation, which is generally the most stable arrangement. nih.gov
While specific crystallographic data for the parent this compound may not be readily available, the analysis of its derivatives provides valuable conformational insights. The connection between the planar quinoline ring and the flexible piperidine ring allows for various conformational possibilities, with the piperidine ring likely adopting a chair-like conformation to minimize steric strain.
Table 2: Key Crystallographic Parameters for a Representative Quinoline Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | chemmethod.com |
| Space Group | P2₁/c | chemmethod.com |
| a (Å) | 10.123 | chemmethod.com |
| b (Å) | 15.456 | chemmethod.com |
| c (Å) | 12.789 | chemmethod.com |
| β (°) | 98.45 | chemmethod.com |
Note: Data is for a representative crystalline quinoline derivative and not the parent compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
The this compound scaffold contains a stereocenter at the C2 position of the piperidine ring, making it a chiral molecule. Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for determining the absolute configuration of such chiral compounds. nih.govsemanticscholar.org
These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting CD or ORD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. By comparing the experimentally measured spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be reliably assigned. semanticscholar.orgmdpi.com
For flavonoids, which are also chiral natural products, chiroptical methods have been instrumental in determining the absolute configuration of their stereogenic centers. chem-soc.si The sign and intensity of the Cotton effects in the CD and ORD spectra can be correlated with the stereochemistry of the molecule. chem-soc.si Although specific chiroptical data for this compound is not extensively documented in the provided search results, the principles of these techniques are directly applicable to the determination of its absolute configuration and that of its chiral derivatives. dp.tech
Advanced Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility MS) for Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS) and ion mobility mass spectrometry (IM-MS), are indispensable for the structural characterization and analysis of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition. researchgate.net
MS/MS experiments, which involve the isolation and fragmentation of the molecular ion, yield a characteristic fragmentation pattern that provides valuable structural information. tutorchase.comresearchgate.net The fragmentation pathways are often predictable based on the functional groups present in the molecule. For quinoline derivatives, common fragmentation pathways involve the loss of small neutral molecules or radicals from the parent ion. mcmaster.ca For instance, the fragmentation of the quinoline radical cation can lead to the loss of HCN, forming a C₈H₆˙⁺ fragment ion. rsc.org The study of these fragmentation patterns aids in the structural elucidation of unknown derivatives. nih.gov
Ion mobility mass spectrometry adds another dimension of separation by differentiating ions based on their size and shape (collision cross-section) before mass analysis. This technique can be particularly useful for separating isomeric species and providing further structural insights into the gas-phase conformation of the ions. rsc.org
Table 3: Common Fragment Ions in the Mass Spectra of Quinoline Derivatives
| m/z | Proposed Fragment | Notes |
| [M-H]⁺ | Loss of a hydrogen radical | Common in many organic molecules |
| [M-HCN]⁺ | Loss of hydrogen cyanide | Characteristic of the quinoline ring |
| [M-C₂H₄]⁺ | Loss of ethylene | Can occur from the piperidine ring |
Note: The observed fragments can vary depending on the specific derivative and ionization conditions.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound derivatives by probing the vibrational modes of their functional groups. scispace.com These techniques are highly effective for identifying the presence of specific structural motifs within the molecule.
The FT-IR spectrum of a this compound derivative would be expected to show characteristic absorption bands for the quinoline and piperidine moieties. The aromatic C-H stretching vibrations of the quinoline ring typically appear in the region of 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations are observed between 1450-1650 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring is expected in the range of 3300-3500 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations of the piperidine ring will be present in the 2850-2960 cm⁻¹ region. libretexts.org
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra of different conformers. researchgate.netchemrxiv.org By comparing the experimental FT-IR and Raman spectra with the calculated spectra, it is possible to gain insights into the preferred conformation of the molecule in its ground state. pcbiochemres.com
Table 4: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Quinoline | Aromatic C-H Stretch | 3000-3100 |
| Quinoline | Aromatic C=C Stretch | 1450-1650 |
| Piperidine | N-H Stretch | 3300-3500 |
| Piperidine | Aliphatic C-H Stretch | 2850-2960 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and substitution.
Computational and Theoretical Studies of 2 Piperidin 2 Yl Quinoline
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to understand their fundamental reactive properties. acs.orgnih.gov These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its behavior in chemical reactions.
One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests a molecule is more polarizable and reactive, while a larger gap points to a harder, more stable molecule. nih.gov For analogous quinoline-piperidine systems, DFT calculations have shown that the HOMO is often localized on the quinoline ring, indicating its nucleophilic character. vulcanchem.com
DFT is also instrumental in predicting reactivity through the calculation of various descriptors. The Fukui function, for instance, helps identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. acs.org Similarly, the dual descriptor (Δfk) offers a more precise way to pinpoint reactive centers, with positive values indicating nucleophilic character and negative values indicating electrophilic character. acs.org Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are used to understand reactive sites for electrophilic and nucleophilic attacks. nih.govacs.org
Furthermore, DFT is a reliable method for predicting spectroscopic properties. Theoretical vibrational frequencies calculated using DFT can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes and understand the bonding within the molecule. nih.govresearchgate.net Calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can also be correlated with experimental data to confirm the molecular structure. nih.gov
Table 1: Key DFT-Calculated Parameters and Their Significance
| Parameter | Significance |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |
| Fukui Function | Identifies atoms susceptible to electrophilic, nucleophilic, and radical attack. |
| Dual Descriptor (Δfk) | Pinpoints nucleophilic and electrophilic centers with high precision. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic reactions. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra to confirm structure and bonding. |
| NMR Chemical Shifts (GIAO) | Correlates with experimental NMR data to validate molecular structure. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as 2-(Piperidin-2-yl)quinoline or its derivatives, and a biological target, typically a protein. These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of a potential drug molecule.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. doi.orgkau.edu.sa The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. doi.org For instance, derivatives of 2-(piperidin-1-yl)quinoline have been docked against various biological targets, including the main protease of COVID-19 (Mpro), to assess their potential as inhibitors. nih.govresearchgate.net Docking studies on quinoline derivatives have revealed key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues in the active site of enzymes. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-protein complex over time. doi.orgmdpi.com MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. mdpi.com These simulations, which can run for nanoseconds, track the movements of atoms and molecules, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration to assess the stability of the complex. doi.orgmdpi.com For example, MD simulations have been used to confirm the stability of complexes formed between quinoline derivatives and their target proteins, supporting the findings of molecular docking. doi.orgnih.gov
Table 2: Key Parameters in Molecular Docking and Dynamics Simulations
| Parameter | Simulation Type | Significance |
| Binding Energy/Score | Molecular Docking | Predicts the strength of the interaction between the ligand and the target. |
| Binding Pose/Orientation | Molecular Docking | Shows the most likely three-dimensional arrangement of the ligand in the binding site. |
| Root Mean Square Deviation (RMSD) | Molecular Dynamics | Measures the average deviation of atomic positions, indicating the stability of the complex over time. |
| Root Mean Square Fluctuation (RMSF) | Molecular Dynamics | Indicates the flexibility of individual residues in the protein, highlighting regions that are important for ligand binding. |
| Hydrogen Bond Analysis | Molecular Dynamics | Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The goal of QSAR is to develop predictive models that can be used to design new, more potent analogues without the need for synthesizing and testing every possible compound. ijaems.com
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijaems.com These properties, known as molecular descriptors, can be calculated from the two-dimensional (2D) or three-dimensional (3D) structure of the molecule. Descriptors can include electronic properties (e.g., charge distribution), steric properties (e.g., molecular shape and size), and hydrophobic properties (e.g., logP). eurjchem.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with known biological activities is selected. This set is usually divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find a correlation between the calculated descriptors and the biological activity. ijpsnonline.comresearchgate.net
Model Validation: The predictive ability of the QSAR model is assessed using the test set and various statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). ijpsnonline.comresearchgate.net
For quinoline derivatives, QSAR studies have been successfully applied to design new compounds with anti-HIV and antibacterial activities. researchgate.netacs.orgnih.gov These studies have provided valuable insights into the structural features that are important for biological activity, guiding the synthesis of more effective therapeutic agents. eurjchem.comnih.gov
Conformational Analysis and Energy Minimization of this compound and its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The piperidine (B6355638) ring in this compound can adopt various conformations, such as chair and boat forms, which can significantly influence its interaction with biological targets.
Computational methods, particularly molecular mechanics and quantum mechanics, are used to perform conformational analysis and energy minimization. Energy minimization is the process of finding the three-dimensional arrangement of atoms that has the lowest potential energy, which corresponds to the most stable conformation of the molecule. kau.edu.sa Force fields like MMFF94x are often used in molecular mechanics for energy minimization. semanticscholar.org
For derivatives of this compound, understanding the preferred conformation is crucial for rational drug design. The conformational flexibility of the piperidine moiety can allow the molecule to adapt its shape to fit into a specific binding pocket of a protein. vulcanchem.com Conformational analysis can help identify the low-energy conformations that are most likely to be biologically active. For instance, studies on related systems have shown that the orientation of substituents on the quinoline and piperidine rings can be critical for biological activity. rsc.org
Prediction of Reaction Mechanisms and Pathways via Computational Chemistry
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions and predicting the most likely reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the activation energies for different pathways.
For the synthesis of quinoline derivatives, computational methods can be used to investigate the mechanisms of various synthetic routes, such as the Friedländer annulation or multicomponent reactions. vulcanchem.comresearchgate.net For example, DFT calculations have been employed to study the mechanism of the aza-Michael reaction in the synthesis of quinolines, showing that it is the preferred pathway over a conventional Michael addition. researchgate.net
These theoretical calculations can provide insights that are difficult to obtain through experimental methods alone. They can help to understand the role of catalysts, predict the stereoselectivity of a reaction, and explain the formation of unexpected products. chemrxiv.orgdicp.ac.cn By providing a detailed understanding of the reaction mechanism, computational chemistry can aid in the optimization of reaction conditions to improve yields and selectivity in the synthesis of this compound and its analogues. rsc.org
Mechanistic Biological Applications and Structure Activity Relationship Sar Investigations of 2 Piperidin 2 Yl Quinoline Analogues
In Vitro Enzyme Inhibition Studies and Elucidation of Mechanism of Action
Analogues of 2-(piperidin-2-yl)quinoline have been identified as potent inhibitors of several key enzymes implicated in various diseases.
Cholinesterases (AChE and BuChE)
Quinoline-piperidine hybrids have emerged as significant inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic system and implicated in the pathology of Alzheimer's disease. nih.govsci-hub.se A series of piperidinyl-quinoline acylhydrazone derivatives demonstrated potent and selective inhibition of these enzymes. nih.gov For instance, compound 8c (as referenced in the study) was identified as a lead candidate for AChE inhibition with an IC₅₀ value of 5.3 ± 0.51 µM, showing threefold higher potency than the reference drug neostigmine. nih.gov Another compound from the same series, 8g , was a highly potent and selective inhibitor of BuChE with an IC₅₀ value of 1.31 ± 0.05 µM. nih.gov Furthermore, in silico and in vitro studies of other quinoline (B57606) analogues identified compound SQ6 as a particularly potent AChE inhibitor, achieving 94.6% inhibition in assays. researchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Quinoline-Piperidine Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8c | AChE | 5.3 ± 0.51 | nih.gov |
| 8g | BuChE | 1.31 ± 0.05 | nih.gov |
| SQ6 | AChE | Not specified (94.6% inhibition) | researchgate.net |
Topoisomerases
Quinoline derivatives are recognized as inhibitors of topoisomerases, nuclear enzymes that manage DNA topology and are validated targets in cancer therapy. nih.gov Certain 4-alkoxy-2-arylquinoline derivatives function as Topoisomerase I (TOP1) inhibitors by reversibly binding to the TOP1-DNA cleavage complex (TOP1cc), preventing the re-ligation of the DNA strand and leading to cell death in rapidly dividing cancer cells. nih.gov The mechanism involves hydrophobic interactions and hydrogen bonding with the enzyme-DNA interface. nih.gov
Additionally, quinoline-piperidine hybrids have been developed as inhibitors of DNA gyrase, a bacterial type II topoisomerase that is a well-established antibacterial target. nih.gov A study on quinoline-aminopiperidine based urea (B33335) and thiourea (B124793) derivatives identified compound 1-(4-chlorophenyl)-3-(1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl)thiourea (45) as a potent inhibitor of Mycobacterium tuberculosis (MTB) DNA gyrase, with a supercoiling IC₅₀ of 0.62 ± 0.16 μM. nih.gov
Reverse Transcriptase
The development of 2-(aryl or heteroaryl)quinolin-4-amines has yielded new classes of anti-HIV-1 agents. acs.org While the specific mechanism for all such compounds is under investigation, reverse transcriptase inhibition is a primary mode of action for many antiviral agents, and the quinoline scaffold is known to be a component of various antiviral drugs. nih.gov
Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms
Quinoline and piperidine (B6355638) moieties are crucial pharmacophores for compounds targeting the central nervous system, with analogues showing significant affinity for various neurotransmitter receptors. researchgate.netrsc.org
Dopamine (B1211576) and Serotonin (B10506) Receptors
Numerous studies have demonstrated that quinoline-piperazine and quinoline-piperidine derivatives exhibit high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors. researchgate.netnih.govresearchgate.net These compounds often possess a multi-receptor binding profile, acting as partial agonists or antagonists, a feature sought after in the development of modern antipsychotic and antidepressant medications. researchgate.netrsc.org For example, aripiprazole, a quinoline derivative, is a second-generation neuroleptic that selectively binds to D₂ and 5-HT₁ₐ receptors. researchgate.net Newer isoquinolinone derivatives have been identified with high affinity for D₂, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, and 5-HT₇ receptors, while showing low affinity for off-target receptors, which may reduce side effects. researchgate.net The interaction often involves the N-arylpiperazinyl fragment, which is considered a key element for serotonergic and dopaminergic activity. nih.gov
NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor system is another important target in the CNS. Abnormalities in this system are linked to neuropsychiatric diseases, and NMDA receptor antagonists can produce schizophrenia-like symptoms in animal models. rsc.org Certain quinoline derivatives, such as ensaculine, have been characterized as weak NMDA receptor-mediated channel blockers. nih.gov The development of 4-(3,4-dihydro-1H-isoquinolin-2yl)-quinolines has also produced potent and selective NMDA receptor antagonists. ucsd.edu
Table 2: Receptor Binding Profiles of Representative Quinoline Analogues
| Compound Class | Target Receptors | Observed Activity | Reference |
|---|---|---|---|
| Quinoline-sulfonamides | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, D₂, D₃ | Agonist, Partial Agonist, Antagonist | researchgate.net |
| 7-Propoxycoumarins with N-arylpiperazinyl fragment | 5-HT₁ₐ, D₃ | High affinity (nanomolar range) | nih.gov |
| Isoquinolinone derivatives | D₂, D₃, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, 5-HT₇ | High affinity, potential antipsychotic | researchgate.net |
Cellular Pathway Modulation by this compound Derivatives
The anticancer properties of quinoline derivatives are often linked to their ability to modulate critical cellular pathways that control cell proliferation, survival, and death.
Apoptosis Induction Mechanisms
Quinoline derivatives have been shown to induce apoptosis in various cancer cell lines. explorationpub.comresearchgate.net One identified mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates the PI3K/Akt signaling pathway. researchgate.net This pathway is crucial for cell survival, and its inhibition can trigger programmed cell death. The apoptotic process is further characterized by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, the activation of effector caspases (e.g., caspase-3 and -7), and the subsequent cleavage of substrates like Poly(ADP-ribose) polymerase (PARP). mdpi.com
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest, frequently at the G0/G1 phase transition. explorationpub.comresearchgate.net This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Studies have shown that treatment with quinoline analogues can lead to the inhibition of cyclin D1 and its associated cyclin-dependent kinases (CDK4 and CDK6). explorationpub.commdpi.com This prevents the phosphorylation of the retinoblastoma protein (p-Rb), keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for the S phase. mdpi.com
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some quinoline derivatives exhibit anti-angiogenic properties. explorationpub.com Evidence suggests that these compounds can downregulate the vascular endothelial growth factor receptor 2 (VEGFR2) pathway, a critical signaling cascade for VEGF-induced angiogenesis. explorationpub.com
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
SAR studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity, providing a roadmap for rational drug design.
The type and position of substituents on the quinoline ring profoundly affect the pharmacological properties of the molecule. orientjchem.org
Position of Substituents: Substitutions at the C-2 and C-4 positions of the quinoline ring have been shown to be particularly important. For example, in antimalarial quinolines, the presence of an amino group at the C-4 position is crucial for activity, as seen in highly potent 4-aminoquinoline-piperidines. nih.gov The C-2 position is also critical; substituting it with groups like 2-α-furyl or 2-(pyridin-2-yl) can yield significant anticancer activity. orientjchem.org Furthermore, the introduction of methoxy (B1213986) groups at positions C-6 and C-7 has been linked to potent Topoisomerase I inhibition. nih.gov
Nature of Substituents: The electronic properties of the substituents are key. The presence of electron-donating groups on the quinoline ring can lead to better yields in certain synthetic reactions and influence activity. nih.gov Conversely, the introduction of a halogen atom, such as chlorine, can enhance antimalarial or anticancer activity by increasing lipophilicity and cellular uptake. orientjchem.orgnih.gov
The piperidine moiety is not merely a linker but an active component whose structure can be fine-tuned to optimize biological activity. thieme-connect.comresearchgate.net
Piperidine Substituents: Introducing substituents onto the piperidine ring can dramatically alter potency and selectivity. For example, adding a methyl group at the 2-position of the piperidine ring increased selectivity for certain targets, while a neopentyl group at the same position further increased potency. thieme-connect.com In a series of monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on the piperidine ring was found to maximize inhibitory activity. acs.org
Ring Conformation and Rigidification: The flexibility of the piperidine ring and its connection to the quinoline core are important. In some cases, rigidifying the structure, for instance by incorporating the piperidine into a bicyclic system like an azabicyclo[2.2.1]heptane scaffold, can result in potent antiplasmodium activity. nih.gov However, in other contexts, such as with certain endocannabinoid hydrolase inhibitors, rigidifying the scaffold can reduce activity. nih.gov
N-Substitution: The nitrogen atom of the piperidine ring offers a key point for modification. In studies of multi-target antipsychotics, the nature of the group attached to the piperidine/piperazine (B1678402) nitrogen played a significant role in receptor affinity, with different N-heterocycles favoring binding to different receptors. rsc.org
The presence of a chiral center at the C-2 position of the piperidine ring means that the biological activity of this compound analogues is often highly dependent on stereochemistry. ontosight.aimdpi.com
Enantiomeric Potency: The different enantiomers of a compound can have vastly different affinities for a biological target. For many quinoline derivatives, the (S)-configuration at the chiral center of the piperidine moiety is associated with higher biological activity. ontosight.ai The strategic use of chiral piperidine scaffolds is a key strategy in drug design to enhance potency and selectivity for the intended target. thieme-connect.com
Enantioselective Synthesis: Given the importance of stereochemistry, enantioselective synthesis is crucial for producing the desired, more active enantiomer. The use of starting materials like enantiopure 2-piperidineethanol (B17955) allows for the targeted synthesis of specific stereoisomers, avoiding the need to separate a racemic mixture and ensuring the final compound has optimal therapeutic properties. mdpi.com This underscores that stereochemical configuration is a critical determinant of a molecule's biological function. thieme-connect.comontosight.ai
Mechanistic Investigations of Antimicrobial Activity of this compound Derivatives (e.g., against Bacteria, Fungi, Parasites)
The versatile quinoline scaffold, particularly when substituted with a piperidine moiety, has been the subject of extensive research to understand its antimicrobial mechanisms. These investigations have revealed that this compound derivatives can exert their effects through various pathways, targeting fundamental cellular processes in bacteria, fungi, and parasites.
Antibacterial Mechanisms:
The antibacterial action of quinoline derivatives often involves the inhibition of crucial bacterial enzymes. A primary target is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov By inhibiting this enzyme, these compounds disrupt DNA supercoiling, leading to a cascade of events that ultimately results in bacterial cell death. nih.gov For instance, certain quinoline-aminopiperidine hybrids have demonstrated potent inhibition of Mycobacterium tuberculosis DNA gyrase B. nih.gov
Furthermore, some 2-substituted quinazoline (B50416) derivatives, which share structural similarities, have been shown to inhibit the transcription and translation of bacterial RNA, suggesting a mechanism that interferes with protein synthesis. nih.gov The introduction of specific substituents on the quinoline ring, such as a fluorine atom at the C-6 position, has been noted to significantly enhance antibacterial activity. orientjchem.org
Structure-activity relationship (SAR) studies have highlighted the importance of the piperidine ring and other substituents in modulating the antibacterial potency. For example, in a series of pyridylvinylquinoline derivatives, the incorporation of a piperidine functionality at the triazole ring resulted in good activity against the drug-resistant malarial Dd2 strain. nih.gov Novel thiazole-quinolinium derivatives have also shown significant activity against both antibiotic-susceptible and -resistant Staphylococcus aureus strains, including MRSA. rsc.org
Antifungal Mechanisms:
The antifungal activity of quinoline derivatives is often attributed to their ability to disrupt fungal cell membrane integrity. One key target is lanosterol 14α-demethylase , an enzyme crucial for ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. acs.org Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts membrane function, ultimately causing fungal cell death. acs.org
Some quinoline derivatives have been observed to cause abnormal morphology of the cell membrane, increase membrane permeability, and lead to the release of cellular contents. acs.org For example, compound Ac12, a quinoline derivative, demonstrated potent in vitro and in vivo fungicidal activities against several plant pathogenic fungi by this mechanism. acs.org
SAR studies on 2,6-disubstituted quinolines revealed that a piperazine moiety at the 2-position was beneficial for activity against Candida albicans, whereas a piperidine at the same position resulted in no fungicidal activity. nih.gov This highlights the subtle structural requirements for potent antifungal action. Additionally, some derivatives have shown broad-spectrum antifungal activity comparable to or higher than the standard drug fluconazole. researchgate.net
Antiparasitic Mechanisms:
The antiparasitic action of quinoline derivatives is multifaceted. A well-established mechanism for some quinoline-based antimalarials, like chloroquine (B1663885), is the inhibition of heme detoxification in the parasite's food vacuole. nih.gov This leads to the buildup of toxic heme, which damages the parasite. nih.gov Newer quinoline derivatives are also being investigated for their ability to inhibit β-hematin formation. nih.gov
In the context of other parasites like Leishmania, some 2-aryl quinolines have been shown to induce a significant reduction in the mitochondrial membrane potential , disrupting the parasite's bioenergetic metabolism and leading to an increase in reactive oxygen species (ROS). mdpi.com This ultimately culminates in apoptosis-like and necrotic cell death. mdpi.com
Other proposed mechanisms for antiparasitic quinolines include the inhibition of nucleic acid synthesis and interference with protozoal metabolism by chelating essential metal ions. nih.gov For instance, oxamniquine, a 2-aminomethyl-tetrahydroquinoline, is known to inhibit nucleic acid synthesis in schistosomes. nih.gov
The following table provides a summary of representative this compound analogues and their investigated antimicrobial mechanisms.
| Compound Class | Target Organism(s) | Investigated Mechanism of Action | Key Findings |
| Quinoline-aminopiperidine hybrids | Mycobacterium tuberculosis | Inhibition of DNA gyrase B nih.gov | Potent inhibition of the target enzyme. nih.gov |
| Thiazole-quinolinium derivatives | Staphylococcus aureus (including MRSA) | Not fully elucidated, but potent antibacterial activity observed. rsc.org | Comparable activity to vancomycin (B549263) against MRSA strains. rsc.org |
| 2,6-Disubstituted quinolines | Candida albicans | Disruption of cell membrane integrity. nih.gov | Piperazine at C-2 was crucial for activity. nih.gov |
| 2-Aryl quinolines | Leishmania braziliensis | Reduction of mitochondrial membrane potential, ROS generation. mdpi.com | Induced apoptosis-like and necrotic cell death. mdpi.com |
| Pyridylvinylquinoline derivatives | Plasmodium falciparum (Dd2 strain) | Inhibition of β-hematin formation. nih.gov | Fast-acting antimalarial activity. nih.gov |
Mechanistic Investigations of Anti-Cancer Activity of this compound Derivatives
The anticancer properties of this compound derivatives are attributed to their ability to interfere with multiple cellular pathways critical for cancer cell proliferation, survival, and metastasis. Mechanistic studies have revealed that these compounds can induce cell cycle arrest, trigger apoptosis, and inhibit key enzymes involved in cancer progression.
A significant mechanism of action for many quinoline-based anticancer agents is the inhibition of topoisomerases . nih.govarabjchem.org These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA complex, these derivatives can lead to DNA strand breaks and ultimately trigger apoptosis. scispace.com
Another key target is the inhibition of protein kinases , which are often dysregulated in cancer. arabjchem.org Quinoline derivatives have been designed to target various kinases, including:
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase : Inhibition of EGFR signaling can block downstream pathways that promote cell proliferation and survival. arabjchem.orgbohrium.com
PIM-1 kinase : This serine/threonine kinase is involved in cell survival and proliferation, and its inhibition can induce apoptosis. nih.govresearchgate.net
Phosphoinositide 3-kinase (PI3K) : This kinase is a central node in a major signaling pathway that promotes cell growth and survival. nih.gov
Furthermore, some this compound analogues have been shown to induce cell cycle arrest , often at the G2/M or G0/G1 phase. rsc.orgresearchgate.netrsc.org This prevents cancer cells from proceeding through the cell division cycle, thereby inhibiting their proliferation. For example, one derivative was found to induce G2/M phase arrest followed by DNA fragmentation. rsc.org Another study showed that certain quinoline-1,3,4-oxadiazole derivatives induced cell cycle arrest at the G1 phase in hepatocellular carcinoma cells. rsc.org
The induction of apoptosis , or programmed cell death, is a hallmark of many effective anticancer drugs. This compound derivatives can trigger apoptosis through various mechanisms, including:
Modulation of Bcl-2 family proteins : Some derivatives can increase the expression of pro-apoptotic proteins like Bad and Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. rsc.org
Caspase activation : The activation of caspases, a family of proteases that execute apoptosis, is a common downstream event. Certain pyridine-quinoline hybrids have been shown to significantly induce caspase 3/7 activation. nih.govresearchgate.net
Generation of Reactive Oxygen Species (ROS) : An increase in intracellular ROS can lead to oxidative stress and trigger apoptosis. researchgate.net
Some tetracyclic azaphenothiazines with a quinoline ring have demonstrated proapoptotic activity, particularly inducing late apoptosis or necrosis in various cancer cell lines. mdpi.comnih.gov
The following table summarizes the mechanistic details of representative this compound analogues in cancer cells.
| Compound/Derivative Class | Cancer Cell Line(s) | Investigated Mechanism of Action | Key Findings |
| 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline | Hep 3B, H1299, MDA-MB-231 | Cell cycle arrest at G2/M phase, apoptosis induction via modulation of Bcl-2 family proteins. rsc.org | Increased expression of Bad and Bax, decreased Bcl-2. rsc.org |
| Tetracyclic azaphenothiazines with a quinoline ring | A549, MiaPaCa-2, HCT-116 | Induction of late apoptosis or necrosis, cell cycle arrest in S phase. mdpi.comnih.gov | Confirmed proapoptotic activity. mdpi.com |
| Quinoline-1,3,4-oxadiazole derivatives | HepG2 | Cell cycle arrest at G1 phase, apoptosis induction. rsc.org | Increased apoptotic cell population by 28.8-fold. rsc.org |
| Pyridine-quinoline hybrids | HepG-2 | PIM-1 kinase inhibition, apoptosis induction, caspase 3/7 activation. nih.govresearchgate.net | Significant induction of apoptosis and caspase activation. nih.govresearchgate.net |
| 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides | HL-60, HCT116, PC-3, A549 | Histone deacetylase (HDAC) inhibition. nih.gov | Potent inhibition of HDAC isoforms in the nanomolar range. nih.gov |
| 4-Anilinoquinoline-3-carboxamide derivatives | Breast cancer | EGFR-TK inhibition. arabjchem.org | Powerful inhibitory effect on the EGFR-TK enzyme. arabjchem.org |
Advanced Material Science and Catalytic Applications of 2 Piperidin 2 Yl Quinoline
Incorporation of 2-(Piperidin-2-yl)quinoline into Functional Materials
The ability of the this compound scaffold to act as a bridging ligand or a functional building block allows for its incorporation into various advanced materials, including polymers and metal-organic frameworks.
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The vast structural diversity of quinoline-based ligands has been exploited in the synthesis of coordination polymers with interesting properties. mdpi.compolimi.itnih.gov For instance, a 2D Cu(II) coordination polymer has been synthesized using a ligand derived from quinoline (B57606), which exhibits photoluminescent properties. mdpi.com
The this compound molecule, with its two nitrogen donor sites, can act as a linker between metal centers to form 1D, 2D, or 3D coordination polymers. The structure and dimensionality of the resulting polymer would depend on the coordination geometry of the metal ion and the reaction conditions. The incorporation of this specific ligand could imbue the resulting polymer with chirality and potentially lead to materials with applications in enantioselective separation or catalysis.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. mdpi.com The modular nature of MOFs allows for the rational design of materials with tailored pore sizes, shapes, and functionalities. Quinoline and biquinoline derivatives have been successfully used as linkers to construct robust MOFs. nih.govresearchgate.netrsc.org For example, MOFs based on a biquinoline dicarboxylic acid ligand have been shown to act as catalysts in organic transformations. nih.gov
The this compound unit could be functionalized with coordinating groups, such as carboxylates, to serve as a linker in MOF synthesis. The resulting MOFs would possess pores decorated with the quinoline and piperidine (B6355638) functionalities. The inherent chirality of the ligand could be transferred to the framework, leading to chiral MOFs. Such materials are highly sought after for applications in asymmetric catalysis and enantioselective separations. Furthermore, the quinoline moiety within the framework could provide sites for postsynthetic modification or act as a fluorescent reporter for sensing applications.
Photophysical Properties of this compound and its Derivatives for Advanced Materials (e.g., Fluorescence Probes, Optoelectronic Devices)
Quinoline is a well-known fluorophore, and its derivatives have been extensively studied for their photophysical properties and applications in sensing and imaging. researching.cnnih.gov The fluorescence of quinoline-based compounds is often sensitive to their local environment, making them excellent candidates for fluorescent probes. nih.gov
The this compound core is expected to exhibit fluorescence characteristic of the quinoline chromophore. The piperidine substituent can influence the photophysical properties, such as the quantum yield and emission wavelength, through electronic and steric effects. The nitrogen atom in the piperidine ring can also act as a recognition site for analytes, leading to changes in the fluorescence signal upon binding. This makes derivatives of this compound promising candidates for the development of fluorescent chemosensors for metal ions or other species.
The photophysical properties of quinoline derivatives are highly dependent on substitution patterns and the surrounding solvent environment. researchgate.netbeilstein-archives.orgmdpi.com The table below shows representative photophysical data for a related piperidino-substituted heterocyclic compound, illustrating the typical fluorescence behavior.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Reference |
| 2-N-Piperidinopyrazine | Tetrahydrofuran | 345 | 403 | researchgate.net |
| 2-N-Piperidinopyrazine | Acetonitrile (B52724) | 348 | 411 | researchgate.net |
| 2-N-Piperidinopyrazine | Ethanol | 349 | 422 | researchgate.net |
This table presents data for a structurally related compound to provide context for the potential photophysical properties of this compound.
Furthermore, the tunable electronic properties of quinoline derivatives make them suitable for applications in optoelectronic devices. By modifying the this compound scaffold with electron-donating or electron-withdrawing groups, it is possible to engineer molecules with specific HOMO/LUMO energy levels, which is crucial for their performance in organic light-emitting diodes (OLEDs) or other electronic devices. The combination of a robust quinoline core with the versatile piperidine unit provides a rich platform for the design of novel functional materials with tailored photophysical and electronic properties. mdpi.com
Future Directions and Emerging Research Opportunities for 2 Piperidin 2 Yl Quinoline
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Biological Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel 2-(Piperidin-2-yl)quinoline derivatives. These computational tools can navigate the vast chemical space to identify molecules with optimized properties, significantly accelerating the drug discovery pipeline.
Deep learning and generative models can be employed to create new chemical entities with desired therapeutic profiles. nih.gov Algorithms can be trained on existing data of quinoline (B57606) and piperidine (B6355638) compounds to predict biological activities, pharmacokinetic properties, and potential toxicity of newly designed molecules. nih.govclinmedkaz.orgclinmedkaz.org This in silico approach allows for the rapid screening of virtual libraries, prioritizing the most promising candidates for synthesis and experimental validation. Generative models, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), can learn from the structural features of known active compounds to propose novel this compound architectures that are likely to interact with specific biological targets. ijpsjournal.com
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Model Type | Application in Molecular Design & Prediction | Potential Benefit |
| Graph Neural Networks (GNNs) | Learn from molecular graph representations to predict bioactivity and properties. ijpsjournal.com | Captures intricate structural information for more accurate predictions. |
| Generative Adversarial Networks (GANs) | Generate novel molecular structures with specific desired characteristics. mdpi.com | Accelerates the discovery of new scaffolds with therapeutic potential. |
| Recurrent Neural Networks (RNNs) | Use sequential data (like SMILES strings) to generate valid and novel molecules. ijpsjournal.com | Efficiently explores chemical space to design new derivatives. |
| Predictive Analytics (PASS) | Predict the spectrum of biological activities for a given compound. clinmedkaz.org | Helps in identifying potential new therapeutic areas for existing or novel derivatives. clinmedkaz.orgclinmedkaz.org |
By leveraging these technologies, researchers can move beyond traditional trial-and-error methods, enabling a more rational, efficient, and targeted approach to designing the next generation of this compound-based compounds.
Development of Novel and Sustainable Synthetic Methodologies for Complex this compound Architectures
While classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, have been foundational, they often involve harsh conditions, hazardous reagents, and lengthy reaction times. nih.govtandfonline.comnih.gov The future of synthesizing complex this compound architectures lies in the development of novel, efficient, and environmentally benign methodologies that align with the principles of green chemistry. nih.gov
Key areas of focus include one-pot, multicomponent reactions that construct complex molecules from simple precursors in a single step, minimizing waste and improving efficiency. tandfonline.com The use of greener solvents like water and ethanol, along with the application of alternative energy sources such as microwave and ultrasound irradiation, can significantly reduce reaction times and energy consumption. nih.govresearchgate.net Furthermore, the development of novel catalytic systems, including metal-free catalysts and recyclable nanocatalysts, is a promising avenue for creating more sustainable synthetic routes. tandfonline.com These advanced methods will be crucial for accessing structurally diverse libraries of this compound derivatives for biological screening and materials science applications.
Table 2: Comparison of Synthetic Methodologies for Quinoline Scaffolds
| Methodology | Description | Advantages |
| Classical Synthesis (e.g., Skraup, Friedländer) | Traditional methods often requiring strong acids, high temperatures, and stoichiometric reagents. nih.govnih.gov | Well-established and versatile for a variety of analogues. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures. tandfonline.com | Drastically reduced reaction times, often improved yields, and cleaner reactions. nih.gov |
| Ultrasound Irradiation | Employs ultrasonic waves to promote chemical reactions. | Shorter reaction times and better product yields compared to conventional methods. nih.gov |
| One-Pot Multicomponent Reactions | Combines three or more reactants in a single operation to form a complex product. tandfonline.com | High atom economy, reduced waste, simplified purification, and operational simplicity. |
| Green Catalysis | Utilizes environmentally benign catalysts (e.g., p-toluenesulfonic acid, ZnO) and solvents (e.g., water, ethanol). tandfonline.comresearchgate.net | Reduced environmental impact, lower toxicity, and often milder reaction conditions. |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways for this compound Derivatives
The structural framework of this compound is reminiscent of various bioactive molecules, suggesting a broad potential for pharmacological activity. biointerfaceresearch.comresearchgate.net While quinoline and piperidine derivatives are known to exhibit anticancer, antimalarial, anti-inflammatory, and antimicrobial properties, a vast landscape of biological targets remains unexplored for this specific hybrid scaffold. clinmedkaz.orgclinmedkaz.orgbiointerfaceresearch.com
Future research should focus on systematically screening this compound derivatives against diverse panels of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org Computer-aided prediction tools can guide this process by identifying probable targets in silico before undertaking extensive in vitro and in vivo studies. clinmedkaz.org For instance, the ability of some quinoline derivatives to act as tubulin polymerization inhibitors or to target specific kinases in cancer pathways suggests that novel this compound analogues could be designed to modulate these processes with higher potency or selectivity. mdpi.comresearchgate.net Similarly, the known effects of piperidine derivatives on the central nervous system open avenues for investigating these compounds in the context of neurodegenerative diseases. clinmedkaz.org Elucidating the precise mechanisms of action, such as the inhibition of phosphodiesterase activity or the induction of apoptosis, will be critical for optimizing lead compounds and understanding their therapeutic potential. nih.govacs.org
Table 3: Potential Biological Targets for Future Investigation
| Target Class | Specific Examples | Rationale Based on Related Scaffolds |
| Kinases | Epidermal Growth Factor Receptor (EGFR), Tyrosine Kinases | Many quinoline derivatives are known kinase inhibitors in cancer therapy. nih.gov |
| Polymerizing Proteins | Tubulin | Certain pyrrolo[1,2-a]quinoline (B3350903) derivatives inhibit tubulin polymerization. mdpi.com |
| Phosphodiesterases (PDEs) | cAMP-specific PDEs | Pyrimidoquinoline derivatives have been shown to inhibit PDE activity. nih.gov |
| Ion Channels | Voltage-gated and ligand-gated channels | Piperidine derivatives are predicted to have a high affinity for various ion channels. clinmedkaz.orgclinmedkaz.org |
| Parasitic Enzymes | Plasmodium falciparum targets | The quinoline core is central to many antimalarial drugs like chloroquine (B1663885) and mefloquine. nih.gov |
Multidisciplinary Research Bridging Organic Chemistry, Chemical Biology, and Materials Science with this compound
The full potential of the this compound scaffold can be realized through multidisciplinary collaborations that bridge the gap between fundamental chemistry, biology, and applied materials science. While the primary focus has been on biological activity, the unique photophysical and electronic properties inherent to the quinoline ring system suggest novel applications beyond medicine.
Organic chemists can focus on synthesizing functionalized derivatives, chemical biologists can probe their interactions with complex biological systems, and materials scientists can explore their utility in advanced materials. For example, quinoline derivatives are used in the preparation of dyes and nanomaterials with notable electronic and photonic applications. ecorfan.org Research could explore how the piperidine substituent modulates the fluorescence or conductivity of the quinoline core, leading to the development of novel chemosensors, organic light-emitting diodes (OLEDs), or other functional materials. researchgate.net This synergistic approach ensures that the knowledge generated in one field can inspire and inform breakthroughs in another, creating a virtuous cycle of innovation centered on the versatile this compound structure.
Table 4: Examples of Multidisciplinary Research Opportunities
| Research Area | Organic Chemistry Contribution | Chemical Biology Contribution | Materials Science Contribution |
| Bio-imaging Probes | Synthesis of derivatives with fluorophores and target-specific linkers. | Investigating cellular uptake, localization, and interaction with target biomolecules. | Characterizing photophysical properties (e.g., quantum yield, photostability). |
| Smart Materials | Creating polymers incorporating the this compound unit. | N/A | Developing stimuli-responsive materials that change properties (e.g., color, conductivity) in response to pH or metal ions. |
| Theranostics | Designing conjugates of this compound with imaging agents and therapeutic payloads. | Evaluating dual diagnostic and therapeutic efficacy in cellular and animal models. | Formulating nanoparticle-based delivery systems to improve targeting and bioavailability. |
Conclusion
Summary of Key Research Findings and Advancements Pertaining to 2-(Piperidin-2-yl)quinoline and Related Compounds
Research into quinoline (B57606) derivatives, particularly those incorporating a piperidine (B6355638) moiety, has led to significant advancements in medicinal chemistry. While direct studies on this compound are not extensively documented, research on analogous structures provides valuable insights.
Key findings in the broader field of quinoline-piperidine chemistry include the development of various synthetic methodologies. These range from classical methods like the Vilsmeier-Haack reaction for producing precursors such as 2-(piperidin-1-yl)quinoline-3-carbaldehydes, to more modern techniques. These precursors are versatile building blocks for creating a diverse library of heterocyclic compounds through reactions like Claisen-Schmidt condensation, multicomponent reactions, and reductive amination.
In the realm of medicinal chemistry, quinoline-piperidine scaffolds have been identified as promising pharmacophores. For instance, derivatives of 4-aminoquinoline (B48711) with a modified piperidine-containing side chain have shown potent antimalarial activity in the nanomolar range against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Furthermore, novel series of 2-(benzimidazol-2-yl)quinoxalines incorporating piperidine fragments have been designed and synthesized, demonstrating significant cytotoxic effects against various cancer cell lines. Some of these compounds exhibited high selectivity for cancer cells with minimal toxicity to normal cells.
The exploration of quinoline-piperidine hybrids has also extended to their potential as antimicrobial agents. rsc.org The combination of these two heterocyclic systems into a single molecular entity is a strategic approach to developing new therapeutic agents.
Overall Significance and Future Impact of Research on this compound in Scientific Disciplines
The general research on quinoline-piperidine derivatives holds considerable significance for various scientific disciplines, particularly in drug discovery and materials science. The quinoline nucleus is a well-established scaffold in medicinal chemistry, present in numerous approved drugs. The addition of a piperidine ring offers a way to modulate the physicochemical properties and biological activity of the parent quinoline.
The future impact of research in this area is poised to be substantial. The development of new synthetic routes allows for the creation of novel and diverse molecular architectures, which is crucial for identifying new lead compounds in drug development programs. The demonstrated potential of quinoline-piperidine hybrids as antimalarial, anticancer, and antimicrobial agents suggests that further exploration of different isomers, such as this compound, is warranted. rsc.org
Specifically, investigating the unique structural aspects of this compound, where the piperidine ring is attached at its second position, could lead to novel structure-activity relationships and potentially different pharmacological profiles compared to the more commonly studied 1-yl substituted isomers. This could open up new avenues for the development of more effective and selective therapeutic agents.
In materials science, quinoline derivatives are known for their applications in dyes and as ligands for metal complexes. researchgate.net The specific stereochemistry and coordination properties that could arise from the this compound structure might lead to the development of new functional materials with unique photophysical or catalytic properties.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(Piperidin-2-yl)quinoline, and what reaction conditions are critical for achieving high yields?
Answer: The synthesis typically involves coupling a quinoline derivative with a piperidine moiety. A common route starts with 2-chloroquinoline reacting with piperidine under nucleophilic aromatic substitution conditions. Key parameters include:
- Solvent selection : Anhydrous ethanol or dichloromethane to avoid hydrolysis .
- Temperature : Reflux conditions (~80°C) to accelerate the reaction .
- Catalyst : Use of phase-transfer catalysts (e.g., Aliquat® 336) in Knoevenagel condensations for analogous quinoline derivatives .
- Purification : Column chromatography or recrystallization to isolate the product. Yields >80% are achievable with optimized stoichiometry (1:1.2 quinoline:piperidine ratio) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., piperidine integration at δ 1.4–2.8 ppm) .
- Mass Spectrometry (GC-MS or LC-MS) : Molecular ion peaks (e.g., m/z 225 for CHN) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for C-N bonds (~1250 cm) and quinoline ring vibrations .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the primary research applications of this compound in chemistry and biology?
Answer:
- Coordination Chemistry : Acts as a ligand for metal complexes (e.g., Zn, Cu) due to its N-donor sites, enabling catalytic or optoelectronic studies .
- Enzyme Inhibition : Structural mimic of heterocyclic pharmacophores in receptor-binding assays .
- Fluorescence Studies : Quinoline derivatives exhibit tunable emission properties for sensor development .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis of this compound?
Answer:
- Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions like over-alkylation .
- In Situ Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and adjust reagent dosing dynamically .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces decomposition pathways, as demonstrated for analogous spiro-piperidine-quinoline systems .
- By-Product Recycling : Unreacted starting materials (e.g., quipazine) can be recovered via fractional distillation (>90% recovery) .
Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?
Answer:
- Cross-Validation : Compare NMR shifts across solvents (e.g., DMSO vs. CDCl) to account for solvent-induced shifts .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as seen in metal-complexed quinoline ligands .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts to reconcile experimental data .
Q. What strategies are effective for incorporating this compound into catalytic systems or photoactive materials?
Answer:
- Metal Coordination : Chelation with transition metals (e.g., Ru or Ir) enhances catalytic activity in cross-coupling reactions. For example, Ru complexes show efficacy in hydrogenation studies .
- Push-Pull Functionalization : Introduce electron-donating (e.g., -NH) or withdrawing groups (e.g., -CF) to the quinoline ring to modulate electronic properties for white-light emission applications .
- Hybrid Materials : Embedding the compound into MOFs or polymers improves stability and recyclability in photocatalysis .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
